Methyl 1-Boc-3-oxopiperidine-2-carboxylate
Overview
Description
Methyl 1-Boc-3-oxopiperidine-2-carboxylate is an organic compound with the molecular formula C12H19NO5 and a molecular weight of 257.28 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butyl group, a methyl group, and two carboxylate groups. This compound is often used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of Methyl 1-Boc-3-oxopiperidine-2-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride . The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Methyl 1-Boc-3-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-Boc-3-oxopiperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 1-Boc-3-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through its ability to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 1-Boc-3-oxopiperidine-2-carboxylate can be compared with similar compounds such as:
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: This compound has a similar structure but differs in the position of the oxo and carboxylate groups.
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has an ethyl group instead of a methyl group and different positions for the oxo and carboxylate groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3-oxopiperidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-5-6-8(14)9(13)10(15)17-4/h9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKOYYXLZWEFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445800 | |
Record name | 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122019-53-8 | |
Record name | 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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